molecular formula C25H22N2OS B14512919 (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one CAS No. 63039-01-0

(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one

Cat. No.: B14512919
CAS No.: 63039-01-0
M. Wt: 398.5 g/mol
InChI Key: HQTTZUFPSNGPKF-ISKFKSNPSA-N
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Description

(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one is a complex organic compound with a unique structure It features a four-membered azetidinone ring, a prop-2-yn-1-ylsulfanyl group, and a triphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinone ring, followed by the introduction of the prop-2-yn-1-ylsulfanyl and triphenylmethylamino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azetidinone ring can be reduced to form different derivatives.

    Substitution: The triphenylmethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce different azetidine derivatives.

Scientific Research Applications

(3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinone derivatives with different substituents. Examples include:

  • (3R,4R)-4-[(Methylsulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one
  • (3R,4R)-4-[(Ethylsulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one

Uniqueness

What sets (3R,4R)-4-[(Prop-2-yn-1-yl)sulfanyl]-3-[(triphenylmethyl)amino]azetidin-2-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

63039-01-0

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

(3R,4R)-4-prop-2-ynylsulfanyl-3-(tritylamino)azetidin-2-one

InChI

InChI=1S/C25H22N2OS/c1-2-18-29-24-22(23(28)26-24)27-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17,22,24,27H,18H2,(H,26,28)/t22-,24-/m1/s1

InChI Key

HQTTZUFPSNGPKF-ISKFKSNPSA-N

Isomeric SMILES

C#CCS[C@@H]1[C@@H](C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C#CCSC1C(C(=O)N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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